molecular formula C10H14N2O B2493046 1-Methyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline CAS No. 912284-85-6

1-Methyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B2493046
CAS No.: 912284-85-6
M. Wt: 178.235
InChI Key: VPTVSHRBUWFHMA-UHFFFAOYSA-N
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Description

1-Methyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline is a heterocyclic organic compound. It is part of the tetrahydroquinoxaline family, which is known for its diverse biological activities and potential applications in medicinal chemistry. This compound features a quinoxaline core with a methyl group at the first position and a methoxy group at the seventh position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroquinoxaline ring system. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert it into fully saturated tetrahydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Quinoxaline derivatives with various functional groups.

    Reduction: Fully saturated tetrahydroquinoxaline derivatives.

    Substitution: Substituted tetrahydroquinoxaline compounds with diverse functional groups.

Scientific Research Applications

1-Methyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential neuroprotective effects and interactions with neurotransmitter systems.

    Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases and substance abuse disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

    Neurotransmitter Systems: Modulating the activity of neurotransmitters such as dopamine and serotonin.

    Enzyme Inhibition: Inhibiting enzymes like monoamine oxidase, which plays a role in neurotransmitter metabolism.

    Free Radical Scavenging: Acting as an antioxidant to neutralize free radicals and reduce oxidative stress.

Comparison with Similar Compounds

1-Methyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline can be compared with other similar compounds, such as:

    1-Methyl-1,2,3,4-tetrahydroisoquinoline: Shares a similar tetrahydro structure but differs in the position and type of substituents.

    7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Similar in structure but with different functional groups.

    Tetrahydroquinoxaline Derivatives: Various derivatives with different substituents that exhibit unique biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-methoxy-4-methyl-2,3-dihydro-1H-quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-6-5-11-9-4-3-8(13-2)7-10(9)12/h3-4,7,11H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTVSHRBUWFHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2=C1C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912284-85-6
Record name 7-methoxy-1-methyl-1,2,3,4-tetrahydroquinoxaline
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